molecular formula C18H19N3O4S B2513355 N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide CAS No. 921773-34-4

N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide

Cat. No. B2513355
CAS RN: 921773-34-4
M. Wt: 373.43
InChI Key: QPJOJLZIHGDFSY-UHFFFAOYSA-N
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Description

N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide, also known as KIRA6, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Anticonvulsant and Antimicrobial Activities

N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide and its derivatives have been studied for their potential anticonvulsant and antimicrobial activities. A study by Pal et al. (2017) synthesized a series of amide derivatives of sulphonamides, including compounds similar to this compound, and evaluated their anticonvulsant and antimicrobial effects. They found that some compounds exhibited significant anticonvulsant activity and good antibacterial activity against Escherichia coli (Pal et al., 2017).

Analgesic, Anti-inflammatory, and Antimicrobial Properties

Further research into derivatives of this compound indicates potential analgesic, anti-inflammatory, and antimicrobial properties. Gein et al. (2019) investigated the synthesis and biological activity of certain derivatives, demonstrating their efficacy in these areas (Gein et al., 2019).

Anticancer Potential

Another key application of these compounds is in the field of anticancer research. El-Gaby et al. (2017) synthesized various derivatives and evaluated their anticancer activity in vitro. They found that some compounds showed promising activity against Ehrlich ascites carcinoma cells, suggesting potential therapeutic applications in cancer treatment (El-Gaby et al., 2017).

Computational and Pharmacological Evaluation

In addition to experimental research, computational and pharmacological evaluations have been conducted. Faheem (2018) focused on the computational and pharmacological potential of novel derivatives, including toxicity assessment, tumor inhibition, and antioxidant properties. This study highlights the multifaceted nature of research in this area (Faheem, 2018).

properties

IUPAC Name

N-[4-[(2-oxo-1,3-dihydroindol-5-yl)sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-2-3-17(22)19-13-4-7-15(8-5-13)26(24,25)21-14-6-9-16-12(10-14)11-18(23)20-16/h4-10,21H,2-3,11H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJOJLZIHGDFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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